1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol
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Overview
Description
1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a cyclohexyl group, a piperidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine derivative, followed by the introduction of the phenoxy group and the cyclohexyl group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methylpiperidin-1-yl)methyl]phenoxy]propan-2-ol: A similar compound with a methyl group instead of a methoxy group on the piperidine ring.
1-[Cyclohexyl(methyl)amino]-3-[2-[(4-ethylpiperidin-1-yl)methyl]phenoxy]propan-2-ol: Another analog with an ethyl group on the piperidine ring.
Uniqueness
1-[Cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the methoxy group on the piperidine ring can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[2-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-24(20-9-4-3-5-10-20)17-21(26)18-28-23-11-7-6-8-19(23)16-25-14-12-22(27-2)13-15-25/h6-8,11,20-22,26H,3-5,9-10,12-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUBIYVZMVERSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1CN2CCC(CC2)OC)O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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